molecular formula C8H8BrNO B1517296 1-(2-Amino-3-bromophenyl)ethanone CAS No. 808760-02-3

1-(2-Amino-3-bromophenyl)ethanone

Cat. No. B1517296
CAS RN: 808760-02-3
M. Wt: 214.06 g/mol
InChI Key: DCHRSZPALFRBOX-UHFFFAOYSA-N
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Description

1-(2-Amino-3-bromophenyl)ethanone is a compound with the molecular formula C8H8BrNO and a molecular weight of 214.06 . It is a light yellow solid .


Molecular Structure Analysis

The InChI code for 1-(2-Amino-3-bromophenyl)ethanone is 1S/C8H8BrNO/c1-5(11)6-3-2-4-7(9)8(6)10/h2-4H,10H2,1H3 . This indicates that the compound contains a ketone group (C=O) attached to a phenyl ring, which also carries an amino group (NH2) and a bromine atom.


Chemical Reactions Analysis

While specific chemical reactions involving 1-(2-Amino-3-bromophenyl)ethanone are not available, it’s worth noting that compounds of this type typically undergo electrophilic aromatic substitution . This is a reaction where an electrophile replaces a hydrogen atom in an aromatic system.


Physical And Chemical Properties Analysis

1-(2-Amino-3-bromophenyl)ethanone is a light yellow solid . Unfortunately, other physical and chemical properties such as boiling point, melting point, and solubility were not found in the search results.

Scientific Research Applications

Pyrolysis Products Identification

A study focused on the new psychoactive substance 2-amino-1-(4-bromo-2,5-dimethoxyphenyl)ethanone hydrochloride (bk-2C-B) explored its stability when exposed to heat, revealing the formation of twelve pyrolysis products. This investigation provides insight into the chemical stability and potential pyrolytic degradation pathways of bromophenyl ethanones under specific conditions (Texter et al., 2018).

Synthesis and Analysis

Research on bk-2C-B, a cathinone analogue, detailed its test purchase, identification, and synthesis. The study emphasized analytical techniques like NMR, chromatography, and X-ray crystallography for confirming the substance's identity and exploring its potential psychoactive effects (Power et al., 2015).

Novel Compound Synthesis

Another study presented a convenient synthesis route for 2- and 3-aminobenzo[b]thiophenes, demonstrating the versatility of bromophenyl ethanones in generating heterocyclic compounds with potential applications in materials science and pharmaceuticals (Androsov et al., 2010).

Fluorescent Probe Development

A BODIPY-based fluorescent on-off probe for H2S detection was developed using 1-(2-Hydroxyphenyl)ethanone, highlighting the application of bromophenyl ethanones in creating sensitive and selective sensors for biological and environmental monitoring (Fang et al., 2019).

Enantioselective Synthesis

Research on the enantioselective synthesis of (S)-duloxetine, a serotonin and norepinephrine reuptake inhibitor, utilized 2-bromo-1-(thiophen-2-yl)ethanone, showcasing the compound's utility in the synthesis of pharmacologically active molecules (Venkatram et al., 2013).

Safety And Hazards

Safety data sheets suggest avoiding contact with skin and eyes, and avoiding breathing in mist, gas, or vapors of the compound . It’s also recommended to use personal protective equipment and ensure adequate ventilation when handling the compound .

properties

IUPAC Name

1-(2-amino-3-bromophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO/c1-5(11)6-3-2-4-7(9)8(6)10/h2-4H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCHRSZPALFRBOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C(=CC=C1)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Amino-3-bromophenyl)ethanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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